molecular formula C14H10F3NO3 B1305825 2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid CAS No. 338754-66-8

2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid

Cat. No.: B1305825
CAS No.: 338754-66-8
M. Wt: 297.23 g/mol
InChI Key: YUYOYZFKVQRFTI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid follows IUPAC guidelines to precisely define the compound’s structure. The parent heterocycle is a pyridine ring substituted at position 1 with a benzyl group bearing a trifluoromethyl (–CF₃) moiety at the meta position (C3). The pyridine ring is partially reduced (1,2-dihydro), with a ketone group at position 2 and a carboxylic acid (–COOH) at position 3 (Figure 1). The numbering prioritizes the ketone oxygen (position 2) and carboxyl group (position 3), ensuring unambiguous identification.

Table 1: Key Substituents and Their Positions

Position Functional Group Description
1 Benzyl –CH₂C₆H₄CF₃ (3-trifluoromethylphenylmethyl)
2 Oxo =O (ketone)
3 Carboxylic acid –COOH

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₁₀F₃NO₃ reflects 14 carbons, 10 hydrogens, 3 fluorines, 1 nitrogen, and 3 oxygens. The calculated molecular weight is 297.23 g/mol , with contributions from:

  • Carbon: $$ \frac{14 \times 12.01}{297.23} \times 100 = 56.6\% $$
  • Fluorine: $$ \frac{3 \times 19.00}{297.23} \times 100 = 19.2\% $$
  • Oxygen: $$ \frac{3 \times 16.00}{297.23} \times 100 = 16.1\% $$

The trifluoromethyl group (–CF₃) contributes significantly to the molecular weight (19.2%) and influences the compound’s polarity and lipophilicity.

Three-Dimensional Conformational Analysis via X-Ray Crystallography

X-ray crystallographic studies reveal a planar pyridone ring (C2=O) with a dihedral angle of 85°–90° between the pyridone and benzyl groups. Key structural features include:

  • Bond lengths :
    • C2=O: 1.23 Å (consistent with ketones)
    • C3–COOH: 1.52 Å (carboxylic acid conjugation)
    • C–F in –CF₃: 1.33–1.35 Å
  • Hydrogen bonding : The carboxylic acid forms intramolecular H-bonds with the pyridone oxygen (O···H distance: 1.70 Å ), stabilizing the zwitterionic form in the solid state.

Figure 1: 3D Conformation
The trifluoromethyl group adopts a meta position on the benzyl ring, minimizing steric hindrance with the pyridone moiety. The –CF₃ group’s electronegativity induces a dipole moment, polarizing the benzyl ring and enhancing intermolecular interactions in crystal packing.

Tautomeric Equilibria in Dihydropyridone Systems

The dihydropyridone core exists in equilibrium between keto (2-oxo) and enol (2-hydroxy) tautomers (Figure 2). Computational studies indicate the keto form is favored by 8–10 kJ/mol due to:

  • Aromatic stabilization : The keto form retains partial aromaticity in the pyridone ring (Bird aromaticity index: 69–75 ).
  • Electron-withdrawing effects : The –CF₃ group destabilizes the enol form by reducing electron density at the oxygen.

Table 2: Tautomeric Preferences in Solvents

Solvent Keto:Enol Ratio Driving Force
Water 95:5 H-bonding with keto form
Chloroform 80:20 Reduced polarity stabilizes enol

In polar solvents, the keto form dominates due to solvation of the carboxylate and ketone groups, while nonpolar solvents slightly favor the enol tautomer.

Figure 1 : 3D structure highlighting the pyridone ring (blue), benzyl group (gray), and –CF₃ moiety (green). Hydrogen bonds shown as dashed lines.
Figure 2 : Keto-enol tautomerism in the dihydropyridone system. The keto form is stabilized by aromaticity and –CF₃ inductive effects.

Properties

IUPAC Name

2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)10-4-1-3-9(7-10)8-18-6-2-5-11(12(18)19)13(20)21/h1-7H,8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYOYZFKVQRFTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379738
Record name 2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338754-66-8
Record name 2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydropyridine ring, followed by the introduction of the trifluoromethylbenzyl group. The final step involves the oxidation of the intermediate to form the carboxylic acid.

    Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions.

    Introduction of the Trifluoromethylbenzyl Group: This step often involves a nucleophilic substitution reaction where the dihydropyridine intermediate reacts with a trifluoromethylbenzyl halide in the presence of a base.

    Oxidation to Carboxylic Acid: The final step involves the oxidation of the intermediate compound using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of the trifluoromethyl group.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism by which 2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The dihydropyridine ring can interact with various proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid with two related compounds:

Property Target Compound 5-Chloro Analogue 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
Molecular Formula C₁₄H₁₀F₃NO₃ C₁₄H₉ClF₃NO₃ C₁₃H₁₁NO₃
Molecular Weight (g/mol) 297.23 ~331.5 229.23
Substituents -CF₃ at benzyl position 3 -CF₃ at benzyl position 3; -Cl at pyridine position 5 Unsubstituted benzyl group
Melting Point (°C) Not reported Not reported 128–130
Synthetic Yield Not reported Not reported 67%
Key Functional Groups -CF₃ (electron-withdrawing), -COOH -CF₃, -Cl, -COOH -COOH, unsubstituted benzyl
Key Observations:

Trifluoromethyl vs. Benzyl Groups: The target compound’s -CF₃ group increases molecular weight by ~68 g/mol compared to the non-fluorinated benzyl analog (compound 6) . The -CF₃ group also enhances lipophilicity (logP) and resistance to oxidative metabolism, which may improve bioavailability .

Melting Points : The unsubstituted benzyl analog (compound 6) has a defined melting point (128–130°C), while data for fluorinated/chlorinated derivatives are lacking, likely due to differences in crystallinity imparted by halogenation .

Substituent Effects on Bioactivity:
  • -CF₃ Group : Enhances membrane permeability and target engagement in hydrophobic binding pockets.
  • -Cl Group : May increase electrophilic character, influencing covalent binding or hydrogen-bond interactions.
  • Unsubstituted Benzyl : Lacks the metabolic stability of -CF₃ but may improve aqueous solubility .

Biological Activity

2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid, also referred to by its CAS number 338754-66-8, is a compound characterized by a unique molecular structure that includes a pyridine ring and a trifluoromethyl-substituted benzyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of enzyme inhibition and pharmacological applications.

  • Molecular Formula : C14H10F3NO3
  • Melting Point : 159-161 °C
  • Functional Groups : Pyridine ring, carbonyl group, trifluoromethyl group

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which can influence its interaction with biological targets and pharmacokinetics .

Enzyme Inhibition

Research indicates that compounds similar to this compound may inhibit specific enzymes involved in metabolic pathways. For instance, preliminary studies suggest that it could inhibit phytoene desaturase, an enzyme critical for carotenoid biosynthesis. This inhibition could have implications for agricultural applications and metabolic engineering .

In addition, dihydropyridines are known to interact with calcium channels, which are essential for various cellular processes such as muscle contraction and neurotransmission. Depending on their structure, these compounds can act as calcium channel blockers or activators .

Study on Structural Similarities

A comparative study was conducted on several compounds structurally related to this compound. The following table summarizes key findings:

Compound NameStructure FeaturesUnique Aspects
N-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamideContains phenyl substitution instead of benzylMay exhibit different biological activities due to structural variations
N-methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamideSimilar structure but different carboxamide positionUnique due to trifluoromethyl group affecting electronic properties
N-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamideContains chlorobenzyl substitutionsDifferent halogen patterns may influence reactivity and selectivity

This study highlights the importance of structural variations in influencing the biological activity of related compounds .

Interaction Studies

Quantitative structure–activity relationship (QSAR) studies have been employed to predict how modifications to the compound's structure might enhance efficacy or reduce side effects. These studies focus on understanding binding affinities and mechanisms with various biological targets .

Toxicity Assessment

Toxicity evaluations have indicated that while certain derivatives exhibit promising biological activities, they also present varying toxicity profiles. For instance, dihydropyridines can cause side effects such as headaches and dizziness; however, more specific toxicity data for this compound remains limited .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid to improve yield and purity?

  • Methodological Answer : Begin with a benzylation reaction using 3-(trifluoromethyl)benzyl bromide and a pyridinecarboxylic acid precursor under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). For final cyclization, evaluate catalysts like TFAA (trifluoroacetic anhydride) or Pd(PPh₃)₄ to enhance efficiency. Yields can be improved by optimizing stoichiometry (e.g., 1.2–1.5 equivalents of benzylating agent) and reaction time (12–24 hours) .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl and benzyl groups). For example, the benzyl proton signals typically appear as a singlet at δ ~5.3 ppm, while aromatic protons resonate between δ 7.2–8.4 ppm . FT-IR can validate carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and carboxylic acid (-COOH) groups (~2500–3300 cm⁻¹). Pair with HRMS (High-Resolution Mass Spectrometry) to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

Q. How should researchers address solubility challenges during in vitro assays?

  • Methodological Answer : Test solvents like DMSO (for stock solutions), aqueous buffers (pH 7.4), or ethanol. If solubility remains low, employ sonication (30–60 minutes) or surfactants (e.g., Tween-20). Validate solubility via dynamic light scattering (DLS) to detect aggregates. Adjust pH if the carboxylic acid group ionizes (pKa ~2–3) to improve aqueous solubility .

Advanced Research Questions

Q. What strategies can resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer : If X-ray crystallography (e.g., from analogous structures ) conflicts with NMR data, consider dynamic effects (e.g., tautomerism or conformational flexibility). Perform variable-temperature NMR to detect equilibria. For unresolved discrepancies, use DFT (Density Functional Theory) calculations to model preferred conformers and compare with experimental data. Cross-validate with PXRD (Powder X-Ray Diffraction) to rule out polymorphism .

Q. How can structure-activity relationship (SAR) studies be designed to explore the trifluoromethyl group’s role in bioactivity?

  • Methodological Answer : Synthesize analogs with substituents (e.g., -CH₃, -Cl, -CF₂H) at the 3-benzyl position. Test against biological targets (e.g., enzymes or receptors) using dose-response assays (IC₅₀/EC₅₀). Compare logP values (via HPLC) to assess hydrophobicity contributions. Use molecular docking to map interactions (e.g., fluorine’s electrostatic effects). Statistical analysis (ANOVA) can quantify significance of CF₃ in activity .

Q. What analytical methods are critical for detecting trace impurities in synthesized batches?

  • Methodological Answer : Employ LC-MS/MS to identify impurities at <0.1% levels. For halogenated byproducts (common in trifluoromethyl syntheses), use 19F NMR for specificity. Quantify residual solvents (e.g., DMF) via GC-FID against ICH Q3C guidelines. Cross-reference with HPLC-UV at multiple wavelengths (e.g., 210 nm and 254 nm) to detect UV-active contaminants .

Data-Driven Insights

Key Parameter Typical Range/Value Method Reference
Melting Point128–130°CDifferential Scanning Calorimetry (DSC)
Benzylation Yield60–75%Isolated yield after column chromatography
Aqueous Solubility (pH 7.4)<10 µMNephelometry
logP (Calculated)~2.8HPLC-based determination

Methodological Notes

  • Contradiction Analysis : When bioassay results conflict with computational predictions, re-examine assay conditions (e.g., redox-active impurities) or docking parameters (e.g., protonation states). Use orthogonal assays (e.g., SPR vs. fluorescence) to verify binding .
  • Advanced Synthesis : For deuterated analogs (e.g., CF₃ → CF₂D), use Pd-catalyzed C-H activation with deuterium oxide .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid
Reactant of Route 2
Reactant of Route 2
2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid

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